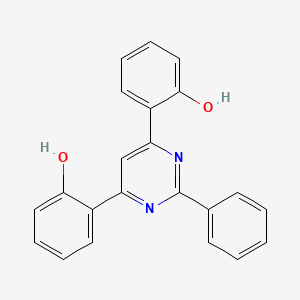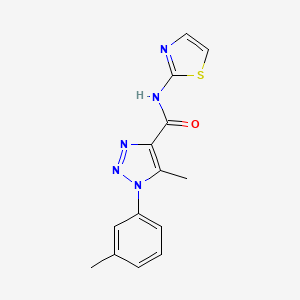![molecular formula C16H10ClN3S B5292580 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5292580.png)
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole (CPITD) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key signaling pathways involved in cancer cell growth and proliferation. Specifically, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to inhibit the activity of the protein kinase CK2, which plays a critical role in regulating cell growth and survival.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of gene expression. In addition, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to possess potent anti-inflammatory properties, which may be due to its ability to inhibit the activity of key inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has several advantages for use in laboratory experiments, including its potent anticancer activity, broad-spectrum antimicrobial activity, and ability to modulate gene expression. However, there are also some limitations to its use, including its relatively low solubility in water and limited availability in large quantities.
Orientations Futures
There are several potential future directions for research on 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole, including:
1. Further elucidation of its mechanism of action and identification of its molecular targets.
2. Investigation of its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders.
3. Development of more efficient synthesis methods for 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds.
4. Exploration of the structure-activity relationships of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds to optimize their biological activity and selectivity.
5. Investigation of the pharmacokinetics and toxicity of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole in animal models to assess its potential for clinical development.
6. Development of novel drug delivery systems to improve the solubility and bioavailability of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole and related compounds.
Méthodes De Synthèse
The synthesis of 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole involves the reaction of 4-chloroaniline and 2-phenylimidazole-4-carboxaldehyde in the presence of thiourea and glacial acetic acid. The reaction proceeds through a multistep process, which involves the formation of an intermediate Schiff base, followed by cyclization and subsequent sulfurization to yield the final product.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. In particular, 6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3S/c17-13-8-6-11(7-9-13)14-10-20-16(18-14)21-15(19-20)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGRPRIWZOLJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)

![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)
![6-benzyl-5-hydroxy-7-methyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5292515.png)
![N-[3-(2-propoxyphenyl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5292526.png)
![4-{[(3S*,4R*)-4-hydroxy-3-isobutyl-4-methylpiperidin-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5292529.png)
![N-(4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5292536.png)

![{3-isobutyl-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidin-3-yl}methanol](/img/structure/B5292545.png)

![3-{2-[(2-hydroxyethyl)(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5292553.png)
![1-(cyclohexylmethyl)-4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5292563.png)
![N-((3S)-1-{[5-(1H-benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)acetamide](/img/structure/B5292569.png)
![methyl {[5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5292584.png)